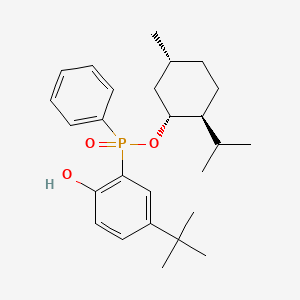
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate is a complex organophosphorus compound It is characterized by its unique stereochemistry and the presence of both cyclohexyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate typically involves the reaction of a cyclohexyl derivative with a phenylphosphinate precursor. One common method includes the use of a Grignard reagent to introduce the isopropyl and methyl groups onto the cyclohexyl ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
Chemistry
In organic synthesis, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate is used as a chiral ligand in asymmetric catalysis. Its unique stereochemistry allows for the selective formation of enantiomerically pure products .
Biology and Medicine
It may also be used in the development of new pharmaceuticals targeting specific enzymes or receptors .
Industry
In materials science, this compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism by which (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, coordinating to a metal center and facilitating the selective formation of products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylphosphinic acid
- Cyclohexylphosphinic acid
- tert-Butylphenylphosphinic acid
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate is unique due to its specific stereochemistry and the combination of cyclohexyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science .
Properties
Molecular Formula |
C26H37O3P |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol |
InChI |
InChI=1S/C26H37O3P/c1-18(2)22-14-12-19(3)16-24(22)29-30(28,21-10-8-7-9-11-21)25-17-20(26(4,5)6)13-15-23(25)27/h7-11,13,15,17-19,22,24,27H,12,14,16H2,1-6H3/t19-,22+,24-,30?/m1/s1 |
InChI Key |
SZHGBTYKLHYKIV-NPWMSVMUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)C(C)(C)C)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)C(C)(C)C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















